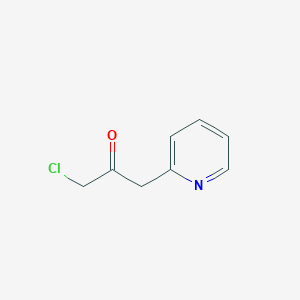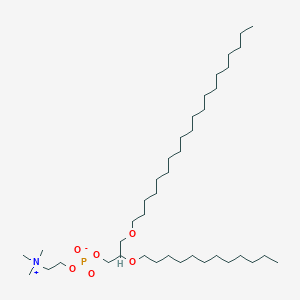
(2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate, also known as DIMEB, is a quaternary ammonium phospholipid that has been gaining attention due to its potential use in various scientific research applications. This compound has unique properties that make it a promising candidate for use in a variety of fields, including drug delivery, gene therapy, and biomaterials.
Wirkmechanismus
(2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has been shown to interact with cell membranes and disrupt their structure, leading to cell death. This mechanism of action has been studied in cancer cells, where (2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has been shown to induce apoptosis and inhibit cell proliferation.
Biochemische Und Physiologische Effekte
(2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has been shown to have low toxicity in vitro and in vivo. It has also been shown to have minimal effects on blood coagulation and platelet activation, making it a promising candidate for use in medical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate in lab experiments is its versatility. It can be used in a variety of applications, including drug delivery, gene therapy, and biomaterials. However, one limitation of using (2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is its cost. The synthesis of (2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is complex and can be expensive, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on (2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate. One area of interest is the use of (2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate in gene therapy. Liposomes containing (2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate have been shown to efficiently deliver plasmid DNA to cells, making them a promising candidate for use in gene therapy. Additionally, research on the use of (2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate in biomaterials is ongoing, with potential applications in tissue engineering and regenerative medicine. Further studies on the toxicity and pharmacokinetics of (2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate are also needed to fully understand its potential applications in medical research.
Synthesemethoden
The synthesis of (2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate involves the reaction of 1,2-dimyristoyl-sn-glycero-3-phosphocholine with 2-(trimethylazaniumyl)ethyl phosphate in the presence of a catalyst. The resulting compound is then purified using chromatography techniques to obtain (2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate in high purity.
Wissenschaftliche Forschungsanwendungen
(2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has been extensively studied for its potential use in drug delivery systems. Due to its amphiphilic nature, (2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate can form stable liposomes that can encapsulate hydrophilic and hydrophobic drugs. These liposomes have been shown to have improved stability and prolonged circulation time in vivo, making them promising candidates for drug delivery.
Eigenschaften
CAS-Nummer |
106689-20-7 |
|---|---|
Produktname |
(2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
Molekularformel |
C40H84NO6P |
Molekulargewicht |
706.1 g/mol |
IUPAC-Name |
(2-dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C40H84NO6P/c1-6-8-10-12-14-16-18-19-20-21-22-23-24-25-26-28-30-32-35-44-38-40(39-47-48(42,43)46-37-34-41(3,4)5)45-36-33-31-29-27-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3 |
InChI-Schlüssel |
VRQYDTGHBQSTIR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCC |
Synonyme |
1-EIC-2-DOC-PC 1-eicosyl-2-dodecyl-glycero-3-phosphocholine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



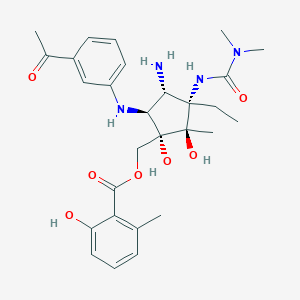
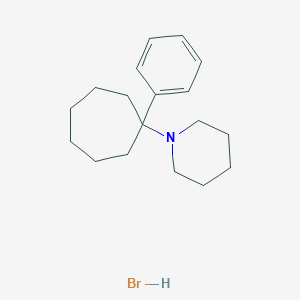
![Pentanol-N, [1-14C]](/img/structure/B9599.png)
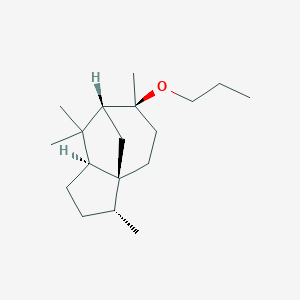
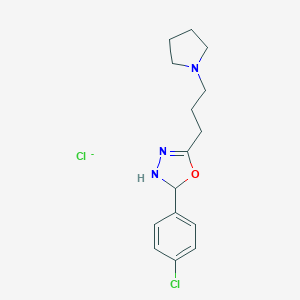
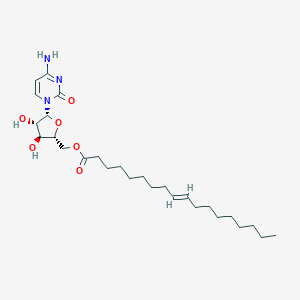
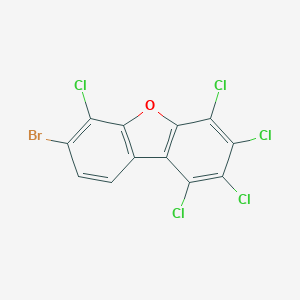
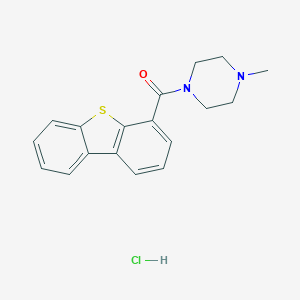
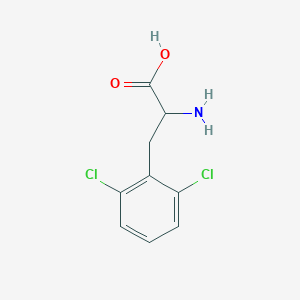
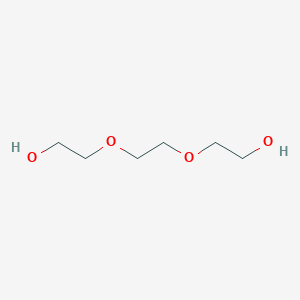

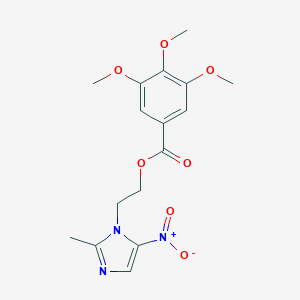
![Hexasodium;8-[[4-methyl-3-[[2-methyl-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B9620.png)
